7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS No.: 861410-46-0
Cat. No.: VC6021783
Molecular Formula: C13H8ClN3O2
Molecular Weight: 273.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861410-46-0 |
|---|---|
| Molecular Formula | C13H8ClN3O2 |
| Molecular Weight | 273.68 |
| IUPAC Name | 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H8ClN3O2/c14-9-3-1-8(2-4-9)11-5-6-15-12-10(13(18)19)7-16-17(11)12/h1-7H,(H,18,19) |
| Standard InChI Key | OBLQXWWFKPCWAB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C(=O)O)Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name is 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, reflecting its bicyclic pyrazolo[1,5-a]pyrimidine scaffold. Key structural features include:
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Pyrazolo[1,5-a]pyrimidine core: A fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 5–7) .
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7-(4-Chlorophenyl substituent: A para-chlorinated benzene ring attached to position 7, enhancing electronic delocalization and steric bulk .
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3-Carboxylic acid group: A polar functional group at position 3, enabling hydrogen bonding and derivatization into esters or amides .
The molecular formula is C₁₃H₈ClN₃O₂, with a molecular weight of 281.67 g/mol. X-ray crystallography of related esters confirms planar geometry, with dihedral angles between the pyrazolopyrimidine core and aryl substituents ranging from 15–30° .
Synthesis and Reaction Pathways
Precursor Synthesis: Ethyl Ester Intermediate
The ethyl ester derivative (ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, CAS 741710-05-4) serves as a key precursor. Its synthesis involves:
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Cyclocondensation: Reaction of β-enaminones with 5-aminopyrazoles under microwave irradiation or acid catalysis to form the pyrazolo[1,5-a]pyrimidine core .
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Esterification: Introduction of the ethyl carboxylate group via Vilsmeier–Haack formylation followed by oxidation or direct coupling .
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Reactants: 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile (1 eq), ethyl acetoacetate (1.2 eq).
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Conditions: H₂SO₄ (catalytic) in acetic acid, stirred at 25°C for 8–12 hours.
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed under basic conditions:
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Reagents: NaOH (2 eq) in H₂O/EtOH (1:1), refluxed at 80°C for 6 hours.
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Workup: Acidification with HCl to pH 2–3 precipitates the carboxylic acid .
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Purity: >98% by HPLC, confirmed via ¹H NMR (δ 13.2 ppm, broad, COOH) .
Physicochemical Properties
Spectroscopic Data:
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¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H-2), 8.15 (d, J = 8.4 Hz, 2H, Ar–Cl), 7.55 (d, J = 8.4 Hz, 2H, Ar–Cl), 6.95 (s, 1H, H-5) .
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¹³C NMR: δ 167.2 (COOH), 158.1 (C-7), 145.3 (C-3a), 134.9 (Ar–Cl), 128.6 (Ar–Cl), 116.4 (C-5) .
Chemical Reactivity and Derivatives
Carboxylic Acid Derivatives
The –COOH group undergoes typical reactions:
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Esterification: Reflux with ROH/H⁺ yields alkyl esters (e.g., methyl, benzyl) .
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Amide Formation: Coupling with amines using EDC/HOBt gives substituted amides .
Electrophilic Substitution
The electron-rich pyrimidine ring facilitates:
Applications in Research
Fluorescent Probes
Pyrazolo[1,5-a]pyrimidines exhibit large Stokes shifts (Δλ > 100 nm) and quantum yields up to 44% . The carboxylic acid group enables conjugation to biomolecules (e.g., antibodies, peptides) for cellular imaging .
Pharmacological Activity
Patent EP3596079B1 highlights aryl-substituted pyrazolo[1,5-a]pyrimidines as kinase inhibitors (IC₅₀ < 100 nM) . The 4-chlorophenyl group enhances target binding via hydrophobic interactions, while the –COOH improves solubility for in vivo studies .
Material Science
Incorporation into metal-organic frameworks (MOFs) exploits its rigid aromatic structure and coordination sites (N, O), yielding materials with tunable luminescence .
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